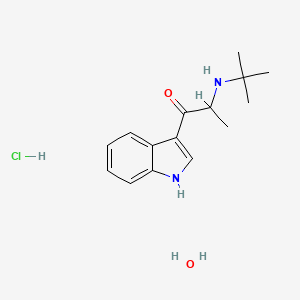
(1S,3R,5R,7S) Sordidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R,5R,7S) Sordidin, also known as (1S,3R,5R,7S)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane, is a semiochemical compound primarily recognized as an aggregation pheromone for the banana weevil, Cosmopolites sordidus . This compound plays a crucial role in the chemical communication system of these insects, aiding in their aggregation and mating behaviors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R,5R,7S) Sordidin involves several steps, starting from (S)-2-(2-ethyl-1,3-dioxolanyl)propan-1-ol and ®-4-hydroxy-2-methylpentanoic acid . The key steps include:
- Formation of the bicyclic core structure through cyclization reactions.
- Introduction of the ethyl and methyl groups via alkylation reactions.
- Final purification through chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions: (1S,3R,5R,7S) Sordidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.
Applications De Recherche Scientifique
(1S,3R,5R,7S) Sordidin has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Plays a significant role in the study of insect behavior and chemical ecology.
Industry: Utilized in the formulation of pheromone traps for monitoring and controlling banana weevil populations
Mécanisme D'action
The mechanism of action of (1S,3R,5R,7S) Sordidin involves its interaction with specific olfactory receptors in the banana weevil. The compound binds to these receptors, triggering a series of neural responses that lead to aggregation behavior. The molecular targets include olfactory receptor neurons that are highly sensitive to the pheromone, facilitating effective communication among the insects .
Comparaison Avec Des Composés Similaires
(2R,5S)-Theaspirane: Another semiochemical compound identified as a kairomone for the banana weevil.
(1S,3R,5R,7S)-Sordidin: A stereoisomer with slight variations in its chemical structure and biological activity.
Uniqueness: (1S,3R,5R,7S) Sordidin is unique due to its specific stereochemistry, which is crucial for its biological activity as an aggregation pheromone. Its ability to effectively attract both male and female banana weevils distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(1S,5S,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H20O2/c1-5-11-8(2)6-10(4,13-11)7-9(3)12-11/h8-9H,5-7H2,1-4H3/t8-,9?,10-,11-/m0/s1 |
Clé InChI |
LOGJGKGBKZOEKZ-IZRVTVRZSA-N |
SMILES isomérique |
CC[C@@]12[C@H](C[C@](O1)(CC(O2)C)C)C |
SMILES canonique |
CCC12C(CC(O1)(CC(O2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


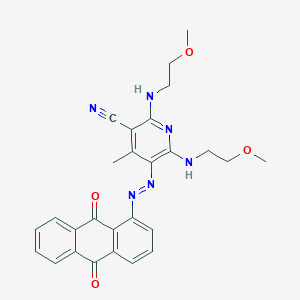
![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)

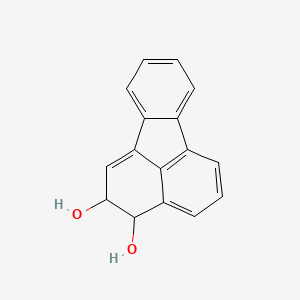


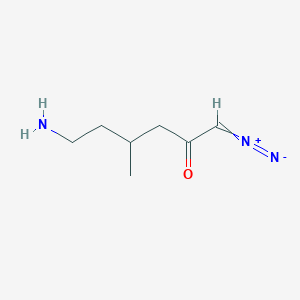
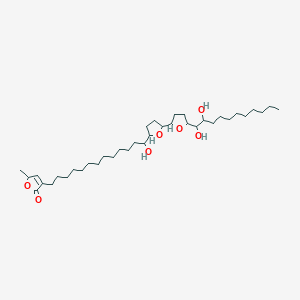
![Adenine,[2,8-3H]](/img/structure/B13788970.png)
![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)
